REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:17]=[CH:16][C:8]([O:9][CH2:10][CH:11](OC)[O:12]C)=[CH:7][CH:6]=1)([CH3:4])[CH3:3].C(O)(=O)C.Cl>O>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([O:9][CH2:10][CH:11]=[O:12])=[CH:16][CH:17]=1)([CH3:1])[CH3:3]
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC=C(OCC(OC)OC)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtrated quickly
|
Type
|
CUSTOM
|
Details
|
to recover a resultant white precipitate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC=C(OCC=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |